4-Formyl Antipyrine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

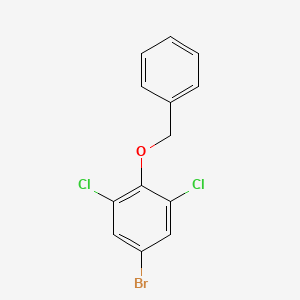

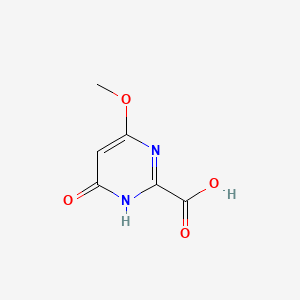

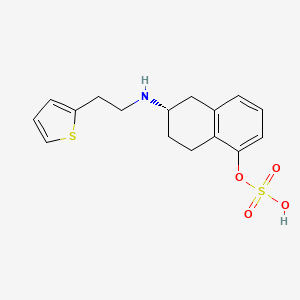

4-Formyl Antipyrine-d3 is a labelled impurity of antipyrine . Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug, and an antipyretic .

Synthesis Analysis

The synthesis of 4-Formyl Antipyrine-d3 involves the condensation of 4-acetylantipyrine with 4-formyl-antipyrine . Formylpyrazoles, such as 4-formyl derivatives, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis

4-Formyl Antipyrine-d3 is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

The chemical reactions of 4-Formyl Antipyrine-d3 involve the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion . The reaction scope includes diverse aromatic and aryl groups at positions 1, 3, and 4 .Mecanismo De Acción

Safety and Hazards

While specific safety and hazards data for 4-Formyl Antipyrine-d3 was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing .

Direcciones Futuras

The future directions in the research of 4-Formyl Antipyrine-d3 and related compounds involve synthesizing structurally diverse pyrazole derivatives due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This includes the synthesis and properties of different pyrazole derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Formyl Antipyrine-d3 involves the oxidation of 4-Amino Antipyrine-d3 to form the aldehyde group.", "Starting Materials": [ "4-Amino Antipyrine-d3", "Oxidizing agent (such as potassium permanganate or sodium chlorite)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve 4-Amino Antipyrine-d3 in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a specific temperature and pH for a specific period of time", "Filter the resulting mixture to remove any precipitate", "Concentrate the filtrate to obtain the product" ] } | |

Número CAS |

1346603-54-0 |

Nombre del producto |

4-Formyl Antipyrine-d3 |

Fórmula molecular |

C12H12N2O2 |

Peso molecular |

219.258 |

Nombre IUPAC |

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |

Clave InChI |

QFYZFYDOEJZMDX-BMSJAHLVSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |

Sinónimos |

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)